6-(Bromomethyl)-1H-indole-3-carbaldehyde
Description
Significance of Indole (B1671886) Derivatives as Privileged Structures in Chemical Science
Indole and its derivatives are widely recognized as "privileged structures" in medicinal chemistry. This concept refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby serving as a rich source for drug discovery. The indole nucleus is a key component in a multitude of biologically active compounds, including the essential amino acid tryptophan, the neurotransmitter serotonin, and numerous alkaloids with potent pharmacological activities. Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor contribute to its promiscuous binding capabilities. This has led to the development of a wide range of indole-based drugs with applications in treating cancer, inflammation, and neurological disorders.
Overview of Strategic Functionalization Approaches for Indole Systems
The functionalization of the indole core is a central theme in synthetic organic chemistry. Due to the electron-rich nature of the pyrrole (B145914) ring, indoles readily undergo electrophilic substitution, typically at the C3-position. However, modern synthetic methods have enabled the selective functionalization of virtually every position on the indole ring. These strategies can be broadly categorized as follows:
Electrophilic Substitution: The classic approach for introducing functional groups, primarily at the C3-position.
C-H Functionalization: Transition metal-catalyzed reactions that allow for the direct conversion of C-H bonds into C-C, C-N, C-O, and other bonds at various positions of the indole nucleus. This approach offers high atom economy and allows for the synthesis of complex molecules from simple precursors.
Cross-Coupling Reactions: Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings are routinely employed to form carbon-carbon bonds at halogenated or otherwise activated positions of the indole ring.
Cycloaddition Reactions: The indole nucleus can participate in various cycloaddition reactions to construct complex polycyclic systems.
N-Functionalization: The indole nitrogen can be readily alkylated, acylated, or arylated to modify the electronic and steric properties of the molecule.
These functionalization strategies provide chemists with a powerful toolkit to design and synthesize novel indole derivatives with diverse biological activities.
Research Rationale for Investigating 6-(Bromomethyl)-1H-indole-3-carbaldehyde as a Versatile Synthetic Intermediate
The compound this compound is of significant interest to synthetic chemists due to its bifunctional nature. The presence of two distinct reactive sites on the indole scaffold—a bromomethyl group at the C6-position and a carbaldehyde group at the C3-position—makes it a highly versatile building block for the synthesis of complex molecular architectures. evitachem.com
The bromomethyl group serves as a potent electrophile, readily participating in nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functionalities, including amines, alcohols, thiols, and carbon nucleophiles, at the C6-position. This is particularly useful for tethering the indole core to other molecular fragments or for constructing macrocyclic structures.
The carbaldehyde group at the C3-position is a versatile handle for a plethora of chemical transformations. It can undergo:
Nucleophilic addition: Reacting with organometallic reagents to form secondary alcohols.
Reductive amination: Forming C-N bonds by reacting with amines in the presence of a reducing agent.
Wittig and related olefination reactions: Converting the aldehyde to an alkene.
Condensation reactions: Reacting with active methylene (B1212753) compounds to form new carbon-carbon bonds.
Oxidation: To the corresponding carboxylic acid.
The orthogonal reactivity of the bromomethyl and carbaldehyde groups allows for their selective manipulation, providing a high degree of control in the synthetic sequence. This versatility makes this compound a valuable precursor for the synthesis of diverse libraries of indole derivatives for drug discovery and materials science applications. chemimpex.com
Contextualizing this compound within Brominated Indole and Indole Carbaldehyde Chemistry
The chemical properties of this compound can be understood by considering the individual contributions of its key functional groups.
Brominated indoles are an important class of compounds in their own right. The introduction of a bromine atom onto the indole ring can significantly modulate the biological activity of the parent molecule. Bromine can act as a heavy atom for crystallographic studies, a handle for cross-coupling reactions, and can influence the lipophilicity and metabolic stability of a drug candidate. The bromomethyl group, in particular, is a reactive moiety that is not commonly found in nature but is a valuable tool in synthetic chemistry for covalent modification of biological targets or for linking molecular fragments.
Indole carbaldehydes , particularly indole-3-carbaldehydes, are key synthetic intermediates. The Vilsmeier-Haack reaction is a classic method for the formylation of indoles at the C3-position. These aldehydes are precursors to a vast number of biologically active molecules, including tryptamines and other alkaloid natural products. The aldehyde functionality allows for the extension of the molecular framework from the most nucleophilic position of the indole ring.
Structure
3D Structure
Properties
Molecular Formula |
C10H8BrNO |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
6-(bromomethyl)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C10H8BrNO/c11-4-7-1-2-9-8(6-13)5-12-10(9)3-7/h1-3,5-6,12H,4H2 |
InChI Key |
SEJHDQLZGOKMNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CBr)NC=C2C=O |
Origin of Product |
United States |
Synthetic Methodologies for 6 Bromomethyl 1h Indole 3 Carbaldehyde
Retrosynthetic Analysis and Key Disconnections for the Target Compound
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For 6-(Bromomethyl)-1H-indole-3-carbaldehyde, the primary disconnections involve the two functional groups attached to the indole (B1671886) core: the formyl group at the C-3 position and the bromomethyl group at the C-6 position.
Two key functional group interconversions (FGI) and disconnections can be proposed:
C-Br Bond Disconnection: The bromomethyl group can be retrosynthetically disconnected to a methyl group. This suggests that the final step of the synthesis could be the bromination of a methyl group at the C-6 position. This leads to the precursor molecule, 6-Methyl-1H-indole-3-carbaldehyde .
C-C Bond Disconnection: The aldehyde (formyl) group at the C-3 position can be disconnected. This points towards a formylation reaction on a 6-Methyl-1H-indole precursor. The Vilsmeier-Haack reaction is a classic and effective method for introducing a formyl group onto electron-rich aromatic rings like indoles. organic-chemistry.orgwikipedia.org
Following this retrosynthetic pathway, the synthesis is simplified to two main challenges: the construction of the 6-methyl-1H-indole scaffold and the sequential introduction of the formyl and bromomethyl groups with high regioselectivity.

Strategies for Constructing the Indole Core with Pre-existing Substituents
The synthesis of the target molecule relies on the efficient preparation of a key intermediate, 6-Methyl-1H-indole-3-carbaldehyde. This involves first synthesizing the substituted indole ring and then introducing the aldehyde functionality.
One common strategy for constructing substituted indoles is to start with a suitably functionalized benzene (B151609) derivative and then form the fused pyrrole (B145914) ring. researchgate.net However, for the synthesis of 6-Methyl-1H-indole-3-carbaldehyde, a more direct approach involves the formylation of a pre-existing indole or the direct synthesis from an aniline (B41778) derivative.
A documented method involves using 2,5-dimethylaniline (B45416) as the starting material. google.com This compound already contains the methyl group in the correct relative position. Through a reaction with a Vilsmeier reagent, the indole-3-carbaldehyde scaffold can be constructed directly. google.com
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgijpcbs.com The reaction utilizes a Vilsmeier reagent, which is a chloroiminium ion typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃). wikipedia.org
The mechanism involves the electrophilic substitution of the indole ring with the Vilsmeier reagent. wikipedia.org Indoles are highly reactive towards electrophilic attack at the C-3 position, making the Vilsmeier-Haack reaction an ideal method for producing indole-3-carbaldehydes. The initial product is an iminium ion, which is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde. wikipedia.org
A specific patented procedure for the synthesis of 6-methyl-1H-indole-3-carbaldehyde from 2,5-dimethylaniline demonstrates the efficacy of this method. google.com
| Reaction Step | Reagents | Conditions | Yield | Reference |
| Vilsmeier Reagent Preparation | Anhydrous DMF, POCl₃ | 0-5 °C, 30 min | - | google.com |
| Formylation/Cyclization | 2,5-dimethylaniline, Vilsmeier reagent | 0-5 °C (addition), then 90 °C, 8 hours | 89% | google.com |
| Workup | Saturated Sodium Carbonate solution | Cooling, until basic | - | google.com |
Introduction of the Bromomethyl Moiety at the C-6 Position
The final key transformation in the synthesis is the selective bromination of the methyl group at the C-6 position of 6-Methyl-1H-indole-3-carbaldehyde. This requires a reaction that favors substitution on the benzylic methyl group over electrophilic substitution on the indole ring.
Benzylic bromination is commonly achieved using N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or light. commonorganicchemistry.comorganic-chemistry.org This reaction, known as the Wohl-Ziegler reaction, proceeds via a free-radical mechanism. The low concentration of bromine provided by NBS favors radical substitution at the allylic or benzylic position over electrophilic addition or substitution on the aromatic ring. organic-chemistry.org
The regioselectivity of the bromination is crucial. The indole nucleus is susceptible to electrophilic bromination, particularly at the C-2, C-5, and C-6 positions. researchgate.net However, by employing radical conditions, the reaction can be directed specifically to the C-6 methyl group. The choice of solvent is also important; non-polar solvents like carbon tetrachloride (CCl₄) are traditionally used, although greener alternatives are now preferred. commonorganicchemistry.comacsgcipr.org The presence of electron-withdrawing groups on the indole ring, such as the formyl group at C-3, can help to deactivate the ring towards electrophilic attack, further enhancing the selectivity of the radical bromination at the methyl group. researchgate.net
While NBS is the most common reagent for benzylic bromination, other reagents and conditions can also be employed. The goal is to find a system that maximizes the yield of the desired product while minimizing side reactions.
Alternative Reagents:
Molecular Bromine (Br₂): While typically used for electrophilic aromatic substitution, Br₂ can be used for radical bromination under specific conditions, such as initiation by light and using a very low concentration of Br₂. However, controlling the selectivity can be challenging. nih.gov
Other N-bromoamides: Compounds like N-bromophthalimide or N-bromoacetamide can sometimes be used as alternatives to NBS.
Pyridinium hydrobromide perbromide (PHP) and Phenyltrimethylammonium perbromide (PTAB): These are considered milder brominating agents and can be useful in certain contexts. commonorganicchemistry.com
Reaction Conditions: The choice of solvent, initiator, and temperature can significantly impact the outcome of the bromination reaction.
| Reagent | Typical Initiator | Common Solvents | Key Characteristics | Reference |
| N-Bromosuccinimide (NBS) | AIBN, Benzoyl Peroxide, Light | CCl₄, Acetonitrile (B52724), Ethyl Acetate (B1210297) | Standard for selective benzylic/allylic bromination; provides low Br₂ concentration. | commonorganicchemistry.comorganic-chemistry.org |
| Bromine (Br₂) | Light | CCl₄, Chlorinated solvents | Can lead to electrophilic side reactions; requires careful control of conditions. | nih.gov |
| Pyridinium hydrobromide perbromide (PHP) | - | Acetic Acid, THF | Milder alternative, solid, easier to handle than Br₂. | commonorganicchemistry.com |
| Tribromoisocyanuric acid (TBCA) | - | Dichloromethane | Efficient brominating agent. | nih.gov |
By carefully selecting the synthetic route and reaction conditions, this compound can be prepared efficiently, starting from readily available precursors and utilizing well-established chemical transformations.
Purification and Isolation Techniques for the Synthesized Compound
Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, reagents, and by-products. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.
Column Chromatography: This is a widely used and effective technique for separating the desired product from impurities. A silica (B1680970) gel column is typically employed, and the crude mixture is eluted with a suitable solvent system. The polarity of the eluent is a critical parameter that needs to be optimized. A common approach is to start with a non-polar solvent, such as hexane (B92381) or petroleum ether, and gradually increase the polarity by adding a more polar solvent, such as ethyl acetate or dichloromethane. The separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
Recrystallization: If the synthesized compound is a solid, recrystallization can be an excellent method for achieving high purity. This technique relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. The crude product is dissolved in a minimal amount of a hot solvent in which it is highly soluble. Upon cooling, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor. The choice of solvent is crucial for successful recrystallization. Common solvents for indole derivatives include ethanol, methanol, ethyl acetate, and mixtures of these with water or hexane.
The following table outlines typical conditions for the purification of brominated indole derivatives, which can be adapted for this compound.
| Technique | Stationary Phase/Solvent System | Typical Observations and Outcomes |
|---|---|---|
| Column Chromatography | Silica Gel | Effective for separating the monobrominated product from starting material and dibrominated by-product. |
| Hexane/Ethyl Acetate gradient | Allows for the elution of compounds with varying polarities. The less polar starting material elutes first, followed by the product, and then more polar impurities. | |
| Dichloromethane/Methanol gradient | Another common solvent system for indole derivatives, offering different selectivity compared to hexane/ethyl acetate. | |
| Recrystallization | Ethanol/Water | The crude solid is dissolved in hot ethanol, and water is added dropwise until turbidity persists. Upon cooling, crystals of the pure compound form. |
| Ethyl Acetate/Hexane | The compound is dissolved in a minimum amount of hot ethyl acetate, and hexane is added to induce crystallization upon cooling. | |
| Methanol | Can be a suitable solvent for recrystallizing polar indole derivatives. |
The purity of the isolated this compound is typically confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point determination.
Chemical Reactivity and Transformation Pathways of 6 Bromomethyl 1h Indole 3 Carbaldehyde
Reactivity of the Bromomethyl Group (–CH₂Br) at C-6
The bromomethyl group at the C-6 position behaves as a reactive benzylic halide. The carbon atom is electrophilic and susceptible to attack by various nucleophiles, and it can also participate in a range of organometallic cross-coupling reactions.
Nucleophilic Substitution Reactions with Carbon- and Heteroatom-Based Nucleophiles
The benzylic bromide moiety is an excellent electrophile for Sₙ2 reactions, allowing for the introduction of a diverse range of substituents at the C-6 position.
Heteroatom-Based Nucleophiles: Nitrogen, oxygen, and sulfur nucleophiles readily displace the bromide ion. For instance, reaction with sodium azide (B81097) (NaN₃) can produce 6-(azidomethyl)-1H-indole-3-carbaldehyde, which can be further transformed, for example, via click chemistry or reduction to an amine. nih.gov Similarly, amines, alcohols, and thiols can be used to introduce aminomethyl, alkoxymethyl, and thiomethyl groups, respectively.
Carbon-Based Nucleophiles: Carbanions, such as those derived from malonic esters or cyanide salts, can be employed to form new carbon-carbon bonds. Reaction with potassium cyanide (KCN), for instance, would yield (3-formyl-1H-indol-6-yl)acetonitrile, a precursor for carboxylic acids, amines, and other functional groups. The indole (B1671886) nucleus itself can act as a nucleophile; in the presence of a base, the N-H of one indole molecule can attack the bromomethyl group of another, leading to dimerization or oligomerization. rsc.orgmdpi.com
| Nucleophile | Reagent Example | Product Structure | Product Name |
|---|---|---|---|
| Azide | NaN₃ | Indole-CH₂N₃ | 6-(Azidomethyl)-1H-indole-3-carbaldehyde |
| Cyanide | KCN | Indole-CH₂CN | (3-Formyl-1H-indol-6-yl)acetonitrile |
| Amine | R₂NH | Indole-CH₂NR₂ | 6-((Dialkylamino)methyl)-1H-indole-3-carbaldehyde |
| Alkoxide | NaOR | Indole-CH₂OR | 6-(Alkoxymethyl)-1H-indole-3-carbaldehyde |
| Thiolate | NaSR | Indole-CH₂SR | 6-((Alkylthio)methyl)-1H-indole-3-carbaldehyde |
Elimination Reactions Leading to Olefinic Indole Derivatives
Under the influence of a strong, non-nucleophilic base, the bromomethyl group can undergo an E2 elimination reaction. This process involves the abstraction of a proton from the methyl group and the concurrent expulsion of the bromide ion, resulting in the formation of a double bond. This pathway provides a synthetic route to 6-vinyl-1H-indole-3-carbaldehyde, an important building block for polymerization and other addition reactions. Suitable bases for this transformation include potassium tert-butoxide or 1,8-diazabicycloundec-7-ene (DBU).
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for C-C and C-Heteroatom Bond Formation
The benzylic bromide functionality can participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While these reactions traditionally employ aryl or vinyl halides (sp² carbons), conditions have been developed to include benzylic halides (sp³ carbons).
Suzuki Reaction: This reaction couples the benzylic bromide with an organoboron reagent, typically a boronic acid or ester, to form a new C-C bond. nih.govrsc.orgresearchgate.netnih.gov Using arylboronic acids, this method allows for the synthesis of 6-arylmethyl-1H-indole-3-carbaldehydes.
Sonogashira Reaction: The Sonogashira coupling involves the reaction of the benzylic bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. rsc.orgwikipedia.orgorganic-chemistry.orgorganic-chemistry.org This provides a direct route to 6-alkynyl-substituted indoles, which are versatile intermediates.
Heck Reaction: The Heck reaction typically couples aryl or vinyl halides with alkenes. wikipedia.org However, variants involving benzylic halides have been reported. nih.govnih.govchemeurope.comrsc.org This reaction would couple the 6-(bromomethyl) group with an alkene to form a new, more complex olefinic side chain at the C-6 position.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki | Arylboronic acid (Ar-B(OH)₂) | Pd(OAc)₂ / Ligand (e.g., JohnPhos) | 6-(Arylmethyl)-1H-indole-3-carbaldehyde |
| Sonogashira | Terminal alkyne (R-C≡CH) | Pd catalyst / Cu(I) co-catalyst | 6-(Prop-2-yn-1-yl)-1H-indole-3-carbaldehyde derivatives |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / Base | 6-(Allyl)-1H-indole-3-carbaldehyde derivatives |
Reduction Reactions to Form 6-Methylindole Analogs
The bromomethyl group can be reduced to a methyl group, a process known as hydrogenolysis. This transformation is typically achieved through catalytic hydrogenation, using hydrogen gas (H₂) and a palladium catalyst, often supported on carbon (Pd/C). doubtnut.comstackexchange.com This reaction effectively replaces the bromine atom with a hydrogen atom, yielding 6-methyl-1H-indole-3-carbaldehyde. Alternatively, strong hydride reagents like lithium aluminum hydride (LiAlH₄) can also effect this reduction, although care must be taken as this reagent will also reduce the aldehyde group. organicreactions.orgbyjus.com
Reactivity of the Carbaldehyde Group (–CHO) at C-3
The carbaldehyde group at the C-3 position is a classic electrophilic center. The electron-withdrawing nature of the oxygen atom polarizes the carbon-oxygen double bond, making the carbon atom susceptible to attack by a wide range of nucleophiles. This reactivity is central to extending the carbon skeleton and introducing new functional groups at this position. researchgate.netekb.eg
Nucleophilic Addition Reactions (e.g., Grignard, Wittig, Strecker Synthesis)
The C-3 carbaldehyde readily undergoes nucleophilic addition, a cornerstone of carbonyl chemistry.
Grignard Reaction: Grignard reagents (R-MgX) are potent carbon-based nucleophiles that add to the aldehyde to form, after acidic workup, a secondary alcohol. acs.org This reaction is a highly effective method for creating a new carbon-carbon bond and a chiral center at the C-3 position. For example, reaction with methylmagnesium bromide would yield 1-(1H-indol-3-yl)ethanol. Interestingly, under certain conditions, Grignard reagents can lead to the formation of bis(indolyl)methane products instead of the expected alcohols. researchgate.netthieme-connect.com
Wittig Reaction: The Wittig reaction converts the aldehyde into an alkene. organic-chemistry.org It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent, Ph₃P=CHR). This provides a powerful and stereoselective method for forming a carbon-carbon double bond at the C-3 position, leading to 3-vinylindole derivatives. The geometry of the resulting alkene depends on the nature of the ylide used.
Strecker Synthesis: This is a three-component reaction between the aldehyde, ammonia (B1221849) (or an ammonium (B1175870) salt), and a cyanide source (like KCN) to form an α-aminonitrile. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com Subsequent hydrolysis of the nitrile group yields an α-amino acid. This pathway allows for the synthesis of tryptophan analogs with modifications on the indole ring, starting from 6-(bromomethyl)-1H-indole-3-carbaldehyde.
| Reaction Name | Key Reagents | Intermediate/Product Type | Final Product (after workup/hydrolysis) |
|---|---|---|---|
| Grignard Reaction | R-MgX, then H₃O⁺ | Secondary alkoxide | 1-(1H-Indol-3-yl)alkanol |
| Wittig Reaction | Ph₃P=CHR (Ylide) | Oxaphosphetane | 3-(Alkenyl)-1H-indole |
| Strecker Synthesis | NH₄Cl, KCN, then H₃O⁺/heat | α-Aminonitrile | 2-Amino-2-(1H-indol-3-yl)acetic acid |
Oxidation Reactions to Carboxylic Acid Derivatives
The aldehyde functional group at the C3 position of the indole ring is susceptible to oxidation, providing a direct pathway to the corresponding carboxylic acid derivatives. evitachem.com This transformation is a fundamental reaction in organic chemistry, converting the aldehyde into a higher oxidation state.
Molybdenum-containing enzymes known as aldehyde oxidases, for instance, are known to convert aldehydes into their corresponding carboxylic acids. nih.gov In a chemical synthesis context, this oxidation can be achieved using a variety of standard oxidizing agents. The resulting product, 6-bromo-1H-indole-3-carboxylic acid, is a stable compound. nih.gov The reaction involves the conversion of the formyl group (-CHO) to a carboxyl group (-COOH) without affecting the bromomethyl substituent under controlled conditions.
Table 1: Oxidation of this compound
| Starting Material | Reaction Type | Product | Key Transformation |
|---|---|---|---|
| This compound | Oxidation | 6-Bromo-1H-indole-3-carboxylic acid | -CHO → -COOH |
Reduction Reactions to Primary Alcohols or Methylene (B1212753) Groups
The carbonyl group of the carbaldehyde is readily reduced to a primary alcohol, (6-(bromomethyl)-1H-indol-3-yl)methanol. This can be accomplished using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or diisobutylaluminium hydride (DIBAL-H). rsc.org
Simultaneously, the bromomethyl group, a type of benzylic halide, can also undergo reduction to a methyl group. The selective reduction of one functional group in the presence of the other is a significant challenge and is discussed in section 3.3. For instance, systems like indium(III) chloride (InCl₃) and NaBH₄ in acetonitrile (B52724) can be used for the selective reduction of carbon-halogen bonds. rsc.org A complete reduction of both functionalities would yield 6-methyl-1H-indole.
Table 2: Potential Reduction Products
| Reaction Type | Target Functional Group | Product |
|---|---|---|
| Selective Aldehyde Reduction | -CHO | (6-(Bromomethyl)-1H-indol-3-yl)methanol |
| Selective Bromomethyl Reduction | -CH₂Br | 6-Methyl-1H-indole-3-carbaldehyde |
| Tandem (Full) Reduction | -CHO and -CH₂Br | (6-Methyl-1H-indol-3-yl)methanol |
Condensation Reactions (e.g., Knoevenagel, Schiff Base Formation)
The carbaldehyde group is an excellent electrophile for condensation reactions, which are crucial for carbon-carbon and carbon-nitrogen bond formation. evitachem.comresearchgate.net
Knoevenagel Condensation: This reaction involves the nucleophilic addition of an active hydrogen compound (containing an acidic methylene group) to the aldehyde, followed by dehydration to yield an α,β-unsaturated product. wikipedia.org The reaction is typically catalyzed by a weak base. wikipedia.org For indole-3-carbaldehydes, Knoevenagel condensation with active methylene compounds like malononitrile (B47326) or cyanoacetic acid derivatives leads to the formation of corresponding indole-3-yl derivatives. acgpubs.orgnih.gov The Doebner modification of this reaction utilizes pyridine (B92270) as a solvent and is suitable when one of the activating groups on the nucleophile is a carboxylic acid, often leading to subsequent decarboxylation. wikipedia.orgorganic-chemistry.org
Schiff Base Formation: The aldehyde readily reacts with primary amines to form imines, commonly known as Schiff bases. evitachem.com This condensation is a cornerstone in the synthesis of various heterocyclic compounds and ligands for metal complexes. nveo.orgresearchgate.net Studies on indole-3-carboxaldehyde (B46971) have shown its successful condensation with a wide range of amines, including amino acids and aminophenols, to generate novel Schiff base analogues. ijpsjournal.comresearchgate.netnih.gov The reaction typically proceeds by refluxing the aldehyde and the amine in a suitable solvent like ethanol, sometimes with a catalytic amount of acid. ijpsjournal.com
Interplay and Chemoselectivity Between the Bromomethyl and Carbaldehyde Functionalities
The presence of two reactive sites on this compound necessitates careful selection of reagents to achieve chemoselectivity. The aldehyde group is susceptible to nucleophilic attack and redox reactions, while the bromomethyl group is a potent electrophile for nucleophilic substitution (Sₙ2) reactions and can also be reduced.
Achieving selective transformation is paramount. For example, to reduce the aldehyde without affecting the bromomethyl group, mild reducing agents that target carbonyls are required. Conversely, to perform a nucleophilic substitution at the bromomethyl position, the nucleophile must be chosen such that it does not readily add to the aldehyde.
Studies on analogous bifunctional aromatic compounds provide insight into achieving such selectivity. rsc.org For instance, diisobutylaluminium hydride (DIBAL-H) has been shown to selectively reduce ester groups (electronically similar to aldehydes) to alcohols in the presence of a benzylic bromide. rsc.org Applying this principle, DIBAL-H could potentially reduce the carbaldehyde of the target molecule to a primary alcohol while leaving the bromomethyl group intact.
Conversely, selective reduction of the carbon-halogen bond can be achieved. A system of InCl₃ and NaBH₄ in an acetonitrile solvent has been demonstrated to selectively reduce a benzylic bromide while leaving a nitrile group (another carbonyl analogue) untouched. rsc.org This is because the borane (B79455) generated is trapped by the acetonitrile, preventing it from reducing the other functional group. rsc.org This suggests a viable pathway for converting the bromomethyl group to a methyl group selectively.
Table 3: Reagent-Based Chemoselectivity in Related Systems rsc.org
| Reagent System | Solvent | Selective Transformation | Rationale |
|---|---|---|---|
| DIBAL-H | Not specified | Reduces ester in presence of benzylic bromide | DIBAL-H is a selective reagent for reducing esters/aldehydes. |
| InCl₃ / NaBH₄ | Acetonitrile (MeCN) | Reduces benzylic bromide in presence of nitrile | Borane generated in situ is trapped by MeCN, preventing it from acting as a reducing agent for the nitrile. |
| BH₃:THF | THF | Reduces nitrile in presence of benzylic bromide | Borane-THF complex is a known reagent for reducing nitriles. |
Stereochemical Considerations in Transformations
Stereochemistry can become a significant factor in reactions involving this compound, particularly in condensation reactions and transformations that create new chiral centers.
In Knoevenagel condensations, the product is an alkene, which can exist as E and Z geometric isomers. The stereochemical outcome is often dependent on the reaction conditions and the stability of the isomers. In some cases, an initial mixture of E and Z isomers can equilibrate to the thermodynamically more stable isomer upon prolonged reaction time or during workup. wikipedia.org
The formation of Schiff bases can also lead to E/Z isomers around the newly formed C=N double bond. The stability and isolation of these isomers depend on the substituents on the nitrogen atom.
Transformations involving the bromomethyl group can also have stereochemical implications. Although the starting material is achiral, the two faces of the indole ring system are diastereotopic. The approach of a nucleophile to the methylene carbon could, in a constrained environment (e.g., enzyme-catalyzed reaction), lead to stereoselectivity. Furthermore, if the aldehyde is reduced to a primary alcohol and the resulting molecule is incorporated into a larger, chiral framework, the methylene protons of the bromomethyl group could become diastereotopic, complicating spectroscopic analysis.
Spectroscopic and Advanced Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 6-(Bromomethyl)-1H-indole-3-carbaldehyde, NMR provides an unambiguous map of the carbon and hydrogen framework.
¹H NMR: This technique identifies the chemical environment of all protons in the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton (-CHO), the N-H proton of the indole (B1671886) ring, the aromatic protons on the benzene (B151609) and pyrrole (B145914) rings, and a characteristic singlet for the bromomethyl (-CH₂Br) protons. The chemical shift, integration, and splitting pattern of these signals confirm the connectivity of the structure.
¹³C NMR: This method detects the carbon atoms in the molecule, providing information on the number of distinct carbon environments. The spectrum would display separate signals for the carbonyl carbon of the aldehyde, the carbons of the indole ring system, and the carbon of the bromomethyl group.
While these techniques are standard for characterization, specific, publicly available experimental NMR data for this compound could not be located in the searched literature. For the related compound, 6-bromoindol-3-yl, characteristic proton signals have been identified at δ 8.45 (H-2), 8.07 (H-4), 7.40 (H-5), and 7.73 (H-7) in DMSO-d₆. researchgate.net
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, including FT-IR and Raman, are essential for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. rjl-microanalytic.de
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to exhibit key absorption bands. These include a stretching vibration for the N-H bond of the indole ring (typically around 3400-3300 cm⁻¹), a strong absorption for the C=O stretch of the aldehyde group (around 1700-1660 cm⁻¹), C-H stretching for the aromatic ring, and a band corresponding to the C-Br stretch at lower wavenumbers.
Raman Spectroscopy: As a complementary technique, Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It would also help identify the aromatic ring vibrations and the carbon skeleton, providing a comprehensive vibrational profile of the molecule.
Detailed experimental FT-IR and Raman spectra specific to this compound are not available in the surveyed literature.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis (e.g., HRMS)
Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound.
Mass Spectrometry (MS): This technique would show the molecular ion peak (M⁺), corresponding to the mass of the intact molecule. The presence of a bromine atom would be evident from a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br). The fragmentation pattern would provide further structural information, likely showing the loss of the bromine atom or the formyl group. For the related compound 1H-Indole-3-carboxaldehyde, mass spectra are well-documented. nist.gov
High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the compound's elemental formula (C₁₀H₈BrNO).
Specific experimental mass spectrometry data for this compound could not be found in the searched results.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the indole ring system. The indole nucleus exhibits characteristic absorption bands in the UV region, typically around 270-290 nm. The presence of the aldehyde and bromomethyl substituents on the indole ring of this compound would be expected to influence the position and intensity of these absorption maxima (λmax). For the related 6-bromoindole-3-carboxaldehyde, an absorbance shift is noted around λ ~270 nm.
A specific experimental UV-Vis spectrum for this compound was not identified in the available search results.
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide exact data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the N-H and aldehyde groups. This analysis offers an unambiguous confirmation of the molecular structure.
Crystallographic data for the related compound 6-Bromo-1H-indole-3-carboxylic acid has been reported, showing a monoclinic crystal system. nih.govresearchgate.net However, no published crystal structure for this compound was found.
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)
Chromatographic methods are fundamental for assessing the purity of a chemical compound and for its separation from reaction mixtures or impurities.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a primary method for determining the purity of non-volatile organic compounds. A sample of this compound would be analyzed to show a single major peak, with the peak area corresponding to its purity level (e.g., >97%). The retention time is a characteristic property under specific conditions (column, mobile phase, flow rate).
Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can also be used for purity analysis. It separates compounds based on their boiling points and interactions with the stationary phase.
While general HPLC methods for indole-3-carboxaldehyde (B46971) derivatives are established researchgate.netsielc.com, specific chromatograms and retention data for this compound are not available in the reviewed literature.
Computational Chemistry and Theoretical Investigations of 6 Bromomethyl 1h Indole 3 Carbaldehyde
Quantum Chemical Calculations for Optimized Molecular Geometry and Electronic Structure
Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms in a molecule and understanding its electronic properties. These computational methods provide insights into molecular stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) Studies for Ground State and Transition State Analysis
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For 6-(Bromomethyl)-1H-indole-3-carbaldehyde, DFT calculations would be employed to determine its optimized molecular geometry in the ground state, which corresponds to the most stable arrangement of its atoms. Such studies can elucidate bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be utilized to explore the geometries and energies of transition states for various chemical reactions involving this molecule, providing crucial information about reaction mechanisms and kinetics. While DFT has been applied to study other indole (B1671886) derivatives, specific ground and transition state analyses for this compound are not documented in the available literature.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Global Reactivity Descriptors
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:
Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as A ≈ -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η).
Electrophilicity Index (ω): A measure of the electrophilic character of a molecule (ω = μ² / 2η, where μ is the chemical potential, μ = -χ).
A comprehensive HOMO-LUMO analysis and the calculation of these descriptors for this compound would provide significant insights into its reactivity profile. However, specific values for these parameters are not available in the searched scientific literature.
Prediction and Validation of Spectroscopic Properties
Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation.
Simulated Vibrational Spectra (FT-IR, FT-Raman)
Theoretical vibrational spectra, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman), can be simulated using quantum chemical calculations, typically at the DFT level of theory. These simulations predict the frequencies and intensities of vibrational modes corresponding to the stretching, bending, and torsional motions of the atoms. By comparing the simulated spectra with experimentally obtained spectra, the molecular structure can be confirmed, and vibrational bands can be accurately assigned to specific functional groups. For this compound, this would involve identifying the characteristic vibrational frequencies for the N-H stretch, C=O stretch of the aldehyde, C-Br stretch of the bromomethyl group, and various vibrations of the indole ring. Specific simulated FT-IR and FT-Raman data for this compound are not currently published.
Predicted NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. These predicted values are highly sensitive to the molecular geometry and electronic environment of the nuclei. Comparing the calculated NMR parameters with experimental data serves as a stringent test of the accuracy of the computed molecular structure. While experimental NMR data for related compounds like 6-bromo-1H-indole-3-carbaldehyde are available, predicted NMR chemical shifts and coupling constants specifically for this compound have not been reported in the literature.
Analysis of Charge Distribution and Reactive Sites within the Molecule
The distribution of electron density within a molecule is crucial for understanding its reactivity. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecular surface. The MEP is calculated to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (usually colored blue) are prone to nucleophilic attack. For this compound, an MEP analysis would likely indicate a negative potential around the oxygen atom of the aldehyde group and a positive potential near the hydrogen atom of the N-H group and the hydrogens of the bromomethyl group. This analysis is vital for predicting how the molecule will interact with other reagents. However, a specific MEP analysis for this compound has not been published.
Molecular Electrostatic Potential (MEP) Mapping
There are no specific studies detailing the Molecular Electrostatic Potential (MEP) mapping of this compound. An MEP map is a valuable tool in computational chemistry that illustrates the charge distribution on the surface of a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Such a map for this compound would be instrumental in predicting its reactivity and intermolecular interactions, particularly the roles of the electronegative bromine and oxygen atoms and the aromatic indole ring system. Without dedicated research, any discussion on its MEP remains speculative.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization
Similarly, a Natural Bond Orbital (NBO) analysis of this compound has not been reported in the scientific literature. NBO analysis provides a detailed understanding of the bonding and electronic structure within a molecule, including charge transfer, hyperconjugative interactions, and delocalization of electron density. For this particular indole derivative, an NBO analysis would elucidate the stability imparted by interactions between filled and unfilled orbitals, the nature of the carbon-bromine bond, and the electronic interplay between the bromomethyl and carbaldehyde substituents with the indole ring. The absence of such a study leaves a gap in the fundamental understanding of its molecular stability and electronic configuration.
Conformational Analysis and Molecular Dynamics Simulations
The conformational landscape and dynamic behavior of this compound are also undocumented. Conformational analysis would identify the most stable three-dimensional arrangements of the molecule, particularly concerning the rotation around the single bonds connecting the bromomethyl and carbaldehyde groups to the indole core. Molecular dynamics simulations could further provide insights into its flexibility and behavior in different environments over time. This information is critical for understanding how the molecule might interact with biological receptors or other molecules. To date, no such computational simulations have been published.
Synthesis and Exploration of Novel Indole Derivatives from 6 Bromomethyl 1h Indole 3 Carbaldehyde
Design Principles for New Indole (B1671886) Scaffolds and Molecular Libraries
The design of new molecular scaffolds and libraries from 6-(Bromomethyl)-1H-indole-3-carbaldehyde is fundamentally guided by the strategic exploitation of its bifunctionality. The primary principle is to leverage the orthogonal reactivity of the C-3 carbaldehyde and the C-6 bromomethyl groups to introduce molecular diversity in a controlled and systematic manner.
Scaffold Diversification: The indole core can be elaborated through reactions targeting either functional group. The carbaldehyde at the C-3 position is a gateway for introducing substituents via condensation reactions, Wittig-type olefinations, and various multicomponent reactions (MCRs). nih.gov Concurrently, the bromomethyl group at the C-6 position is a potent electrophile, ideal for nucleophilic substitution reactions with a wide range of amines, thiols, alcohols, and carbanions. This allows for the "decoration" of the benzene (B151609) portion of the indole scaffold.
Molecular Library Construction: For creating large chemical libraries for high-throughput screening, the dual functionality is invaluable. nih.gov A divergent approach can be employed where a common intermediate, derived from a reaction at one site, is subsequently reacted with a diverse set of building blocks at the other site. For instance, an initial MCR utilizing the aldehyde can produce a set of core structures, each of which can then be subjected to reaction with a library of nucleophiles at the bromomethyl position, exponentially increasing the number of unique final compounds.
The design principles hinge on controlling the chemoselectivity of the reactions, allowing for the stepwise or simultaneous functionalization of the two reactive centers to build molecular complexity and explore a wider chemical space.
Strategies for Constructing Complex Molecular Architectures via Tandem or Cascade Reactions
Tandem or cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, represent a highly efficient strategy for synthesizing complex molecules from simple precursors. nih.govub.edu The structure of this compound is well-suited for such processes, enabling the rapid assembly of intricate molecular frameworks. These strategies enhance synthetic efficiency by reducing the number of purification steps, saving time, and minimizing waste.
Multi-component reactions (MCRs) are powerful tools for generating molecular diversity, as they combine three or more starting materials in a single operation to form a product that contains portions of all reactants. arkat-usa.orgbeilstein-journals.org The carbaldehyde group of this compound is an excellent substrate for a variety of MCRs, including the Ugi, Passerini, Biginelli, and Hantzsch reactions. nih.govarkat-usa.org
In this context, the indole-3-carbaldehyde moiety can react with amines, isocyanides, and carboxylic acids (Ugi reaction) or with β-ketoesters and amines (Hantzsch-type reactions) to build complex heterocyclic structures appended to the indole C-3 position. arkat-usa.org A key advantage is that the bromomethyl group at C-6 can be carried through the MCR sequence, remaining available for subsequent post-MCR modifications, thereby adding another layer of diversity to the synthesized library.
Table 1: Representative Multi-component Reactions Involving the Indole-3-carbaldehyde Moiety
| Reaction Name | Reactants | Resulting Scaffold | Potential for Further Functionalization |
|---|---|---|---|
| Ugi Reaction | Amine, Isocyanide, Carboxylic Acid | α-Acylamino carboxamide | The C-6 bromomethyl group remains for subsequent alkylation reactions. |
| Kabachnik-Fields Reaction | Amine, Dialkyl phosphite | α-Aminophosphonate | The C-6 bromomethyl group can be used to link the scaffold to other molecules. |
| Strecker Reaction | Amine, Cyanide source | α-Aminonitrile | The nitrile can be hydrolyzed or reduced, and the C-6 bromomethyl group remains reactive. nih.gov |
| Hantzsch-type Dihydropyridine Synthesis | β-Ketoester, Ammonia (B1221849)/Amine | 1,4-Dihydropyridine | The C-6 bromomethyl group allows for the creation of linked or fused systems. |
Annulation reactions, which involve the formation of a new ring fused to an existing one, are a powerful method for constructing polycyclic systems. bohrium.comrsc.org this compound can participate in such reactions through several mechanistic pathways.
Intramolecular Cyclizations: The two functional groups can react with each other under certain conditions, or with a linker molecule, to form a macrocyclic or fused ring system connecting the C-3 and C-6 positions. More commonly, the bromomethyl group can be converted into a nucleophilic species (e.g., via a Grignard reagent or an organolithium intermediate) which can then attack the aldehyde, or a derivative thereof, to form a new ring.
Intermolecular Annulations: The aldehyde can undergo condensation with a suitable partner containing an active methylene (B1212753) group, followed by an intramolecular cyclization. For example, reaction with a β-ketoester could be followed by a cyclization onto the indole C-2 or C-4 position.
Domino Reactions: A particularly elegant strategy involves an intermolecular reaction at one site that triggers a subsequent intramolecular cyclization at the other. For instance, a nucleophile could be designed to first react with the aldehyde, and the resulting intermediate could possess a new functional group that then undergoes an intramolecular S_N2 reaction with the bromomethyl group, forming a fused heterocyclic system in a single pot.
Table 2: Potential Fused Heterocyclic Systems via Annulation
| Reaction Type | Key Reagents/Conditions | Resulting Fused System |
|---|---|---|
| Pictet-Spengler Reaction | Tryptamine or derivative (reacting with the aldehyde) | β-Carboline derivatives |
| Friedländer Annulation | 2-Aminoaryl ketone (reacting with the aldehyde) | Indoloquinoline derivatives |
| Intramolecular Alkylation | Conversion of aldehyde to a nucleophile tether | Bridged Indole Systems |
| Domino Knoevenagel/Michael Addition/Cyclization | Active methylene compounds | Fused pyran or pyridine (B92270) rings |
Divergent synthesis is a powerful strategy that allows for the creation of multiple, structurally distinct products from a common starting material by simply varying the reaction conditions or reagents. nih.govbeilstein-journals.org this compound is an ideal substrate for divergent synthesis due to the distinct reactivity of its two functional groups.
Pathway A: Aldehyde-First Chemistry: By choosing conditions that favor reaction at the aldehyde (e.g., reductive amination, Wittig reaction, or MCRs), the bromomethyl group is preserved for a second diversification step.
Pathway B: Bromomethyl-First Chemistry: Alternatively, employing nucleophiles under conditions that favor S_N2 substitution (e.g., amines, thiols, or phenoxides at moderate temperatures) allows for the modification of the C-6 position while leaving the aldehyde untouched for subsequent transformations.
The choice of catalyst, solvent, and temperature can be used to control which pathway is followed, leading to a diverse array of molecular architectures from a single, readily accessible precursor. beilstein-journals.org
Preparation of Macrocyclic and Oligomeric Indole Structures
The bifunctional nature of this compound makes it an attractive building block for the synthesis of macrocycles and oligomers. These larger structures are of interest in supramolecular chemistry, host-guest chemistry, and as potential mimics of complex biological systems.
Oligomer Synthesis: Step-growth polymerization can be envisioned where the bromomethyl group of one monomer reacts with a nucleophilic site on another. For example, reaction with the indole nitrogen (N-1) of another unit under basic conditions could lead to the formation of linear oligomers. The aldehyde groups along the polymer backbone would then be available for further functionalization.
Macrocycle Synthesis: Under high-dilution conditions, which favor intramolecular reactions, a dimeric or trimeric oligomer could cyclize to form a macrocycle. Alternatively, a "head-to-tail" cyclization could be achieved by reacting the bromomethyl group with a nucleophile introduced at the C-3 position (derived from the aldehyde). Another approach involves using a difunctional linker molecule that reacts with the aldehyde of one indole unit and the bromomethyl group of another.
Synthesis of Chiral Indole Derivatives from this compound
The introduction of chirality is crucial for the development of pharmacologically active compounds. This compound offers several avenues for the synthesis of enantiomerically enriched indole derivatives.
The primary target for asymmetric transformations is the carbaldehyde group. Several well-established organocatalytic and metal-catalyzed reactions can be employed:
Asymmetric Aldol or Henry Reactions: The aldehyde can react with enolates or nitroalkanes in the presence of a chiral catalyst (e.g., a proline derivative or a chiral metal complex) to generate chiral β-hydroxy carbonyl compounds or β-nitro alcohols, respectively.
Asymmetric Reductive Amination: Reaction with an amine in the presence of a chiral reducing agent or a chiral catalyst can produce chiral amines.
Chiral Multi-component Reactions: Chiral catalysts, such as a chiral phosphoric acid, can be used to control the stereochemical outcome of MCRs like the Ugi or Passerini reactions, generating complex chiral products. rsc.org
In these scenarios, the resulting products would be non-racemic and would still possess the C-6 bromomethyl group, allowing for the synthesis of a wide range of complex, enantiopure indole-based molecules.
Potential Applications in Advanced Organic Materials and Chemical Biology Research
Role as a Precursor for Fluorescent Probes and Imaging Agents
The development of fluorescent probes is crucial for visualizing and understanding biological processes at the molecular level. 6-(Bromomethyl)-1H-indole-3-carbaldehyde serves as an excellent scaffold for the synthesis of novel fluorescent probes due to its adaptable structure. The highly reactive bromomethyl group provides a convenient site for the covalent attachment of a fluorophore through nucleophilic substitution reactions. This allows for the straightforward incorporation of a light-emitting component into the indole (B1671886) framework.
Simultaneously, the carbaldehyde group at the 3-position can be utilized in several ways. It can be chemically modified to modulate the photophysical properties of the attached fluorophore, such as its emission wavelength and quantum yield. Alternatively, the aldehyde can act as a reactive handle to link the probe to a specific biomolecule of interest, such as a protein or a nucleic acid, enabling targeted imaging within a cellular environment. This dual functionality allows for the rational design of "turn-on" or "turn-off" fluorescent probes, where the fluorescence is modulated upon binding to a specific analyte or a change in the local environment. While direct synthesis of fluorescent probes from this specific compound is not extensively documented, the principles of probe design strongly support its potential in this area.
Integration into Novel Polymeric Structures and Advanced Material Science
In the realm of materials science, this compound presents intriguing possibilities for the synthesis of novel polymers with tailored properties. The bifunctional nature of the molecule allows it to act as a monomer or a cross-linking agent in polymerization reactions.
The bromomethyl group can participate in reactions such as Williamson ether synthesis or reactions with amines to form polymer chains. The carbaldehyde group can undergo condensation reactions, for example with diols or diamines, to create polyesters or polyimines, respectively. This versatility in polymerization chemistry could lead to the development of materials with unique optical, electronic, or thermal properties, stemming from the incorporation of the indole moiety into the polymer backbone.
Furthermore, the compound can be grafted onto existing polymer surfaces to modify their characteristics. The bromomethyl group can serve as an anchor to attach the indole unit to a polymer chain, while the aldehyde group remains available for further functionalization, such as the immobilization of catalysts or biomolecules.
Building Block for Ligand Design in Organometallic Chemistry and Catalysis
The field of organometallic chemistry and catalysis relies on the design of sophisticated ligands that can coordinate to metal centers and modulate their reactivity. This compound is a promising precursor for the synthesis of such ligands. The indole nitrogen and the oxygen atom of the carbaldehyde group can act as a bidentate chelation site for a variety of transition metals. mdpi.com
The formation of Schiff base ligands through the condensation of the carbaldehyde with primary amines is a common strategy to create multidentate ligands. The resulting imine nitrogen, along with the indole nitrogen, can coordinate to a metal ion. The bromomethyl group at the 6-position offers a valuable tool for further tailoring the ligand's properties. It can be functionalized to introduce additional donor atoms, steric bulk, or chiral centers, which can significantly influence the catalytic activity and selectivity of the resulting metal complex. researchgate.net The development of such tailored catalysts is of great interest for a wide range of organic transformations. nih.gov
Utility in the Development of Scaffold Diverse Compound Libraries for High-Throughput Screening in Chemical Biology
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large numbers of compounds for biological activity. The synthesis of diverse compound libraries is essential for the success of HTS campaigns. This compound is an ideal starting point for the creation of such libraries due to its two distinct points of chemical diversity.
A combinatorial approach can be employed where a diverse set of nucleophiles is reacted with the bromomethyl group, while a different set of reagents is used to transform the carbaldehyde group. This strategy allows for the rapid generation of a large and structurally diverse library of indole derivatives from a single, readily accessible starting material.
| Reaction Site | Reagent Class | Resulting Functional Group |
| 6-(Bromomethyl) | Amines | Secondary or Tertiary Amines |
| Alcohols/Phenols | Ethers | |
| Thiols | Thioethers | |
| Carboxylates | Esters | |
| 3-Carbaldehyde | Primary Amines | Imines (Schiff bases) |
| Hydrazines | Hydrazones | |
| Hydroxylamines | Oximes | |
| Reducing Agents | Alcohols | |
| Oxidizing Agents | Carboxylic Acids |
Exploration as a Synthon for Compounds Targeting Specific Biomolecular Pathways
The indole scaffold is a well-established pharmacophore that interacts with a variety of biological targets. researchgate.netresearchgate.net By using this compound as a synthon, medicinal chemists can design and synthesize new compounds aimed at specific biomolecular pathways implicated in disease. plos.org
The substituents introduced at the 6-methyl and 3-formyl positions can be designed to mimic the binding motifs of known ligands or to explore new interactions within a target's binding site. For instance, derivatives can be synthesized to target protein kinases, which are often implicated in cancer, or to interact with G-protein coupled receptors, a large family of drug targets. The ability to systematically modify two positions on the indole ring provides a powerful tool for optimizing the potency and selectivity of potential drug candidates. evitachem.com
Elucidation of Structure-Activity Relationships (SAR) for Derived Compounds
A key aspect of drug development is understanding the structure-activity relationship (SAR), which describes how the chemical structure of a compound influences its biological activity. researchgate.net The compound libraries generated from this compound are well-suited for SAR studies.
By systematically varying the substituents at the two reactive sites and correlating these changes with the results of biological assays, researchers can identify the key structural features required for a desired biological effect. For example, a library of compounds with different amines attached to the 6-methyl position and various Schiff bases at the 3-position can be screened for their ability to inhibit a particular enzyme. The results of such a screen would provide valuable information on which functional groups and structural motifs contribute to or detract from the inhibitory activity. This iterative process of synthesis and testing is fundamental to the optimization of lead compounds in drug discovery. derpharmachemica.comindiandrugsonline.org
Future Research Directions and Unaddressed Challenges
Development of More Sustainable and Green Synthetic Protocols
The current synthesis of indole (B1671886) derivatives often relies on traditional methods that may involve harsh reagents, significant waste generation, and multiple steps. A primary challenge is the development of greener synthetic routes to 6-(Bromomethyl)-1H-indole-3-carbaldehyde and its derivatives.
Key Research Objectives:
Catalyst Innovation: Shifting from stoichiometric reagents to catalytic systems, particularly those using earth-abundant and non-toxic metals. rsc.org
Benign Solvents: Replacing conventional organic solvents with greener alternatives like water, ethanol, or supercritical fluids. rsc.orgnih.gov The direct functionalization of indoles in aqueous media is a growing field that could be adapted for this compound. nih.gov
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. Multicomponent reactions, for instance, offer an innovative approach to assemble complex indole cores from simple, readily available precursors in a single step. rsc.org
Energy Efficiency: Exploring alternative energy sources such as microwave irradiation or sonication to reduce reaction times and energy consumption compared to conventional heating.
| Green Chemistry Principle | Application to Synthesis of this compound Derivatives |
| Prevention | Designing syntheses to minimize waste generation. |
| Atom Economy | Utilizing multicomponent reactions to incorporate maximum starting material into the product. rsc.org |
| Less Hazardous Synthesis | Employing non-toxic catalysts and reagents. |
| Safer Solvents | Using water or bio-based solvents like ethanol. rsc.orgnih.gov |
| Energy Efficiency | Implementing microwave-assisted or flow chemistry protocols. vapourtec.comnih.gov |
| Renewable Feedstocks | Investigating bio-derived starting materials for the indole core. |
Exploration of Photo- and Electrochemical Reactivity
Photochemistry and electrochemistry offer powerful, sustainable alternatives to traditional chemical transformations by using light or electricity to drive reactions. The indole nucleus is known to be photo- and electro-active, presenting a fertile ground for new discoveries.
Photoredox Catalysis: The bromomethyl group on this compound is a prime handle for photoredox-catalyzed reactions. This could enable novel C-C and C-heteroatom bond formations under mild conditions, allowing for the synthesis of complex derivatives that are otherwise difficult to access.
Electrosynthesis: Electrochemical methods can be employed for the synthesis and functionalization of indoles. researchgate.net For this compound, electrosynthesis could provide a reagent-free method for C-H activation or for transformations involving the aldehyde and bromomethyl groups, reducing the need for chemical oxidants or reductants. researchgate.net
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch, offers numerous advantages such as enhanced safety, better reaction control, and easier scalability. nih.gov
Microreactor Technology: The use of microreactors can significantly improve heat and mass transfer, allowing for highly exothermic or fast reactions involving the reactive bromomethyl group to be performed safely. nih.govlabmanager.com This precise control can lead to higher yields and purities. labmanager.com
Automated Library Synthesis: Combining flow chemistry with automated platforms enables the rapid synthesis of a large number of derivatives (a compound library). nih.govrsc.orgresearchgate.netnih.gov This is particularly valuable in drug discovery, where many analogues of a lead compound need to be synthesized and tested. The aldehyde and bromomethyl functionalities of this compound provide two distinct points for diversification.
Multi-step Synthesis: Complex multi-step syntheses can be streamlined by linking several flow reactors in sequence, minimizing manual handling and purification steps between reactions. nih.gov This approach could be used to convert this compound into complex pharmaceutical targets in a single, continuous process. researchgate.netresearcher.life
Advanced Computational Modeling for Reaction Prediction and Rational Design
Computational chemistry is an indispensable tool for understanding reaction mechanisms and designing new molecules with desired properties. nih.gov
Reaction Mechanism Studies: Density Functional Theory (DFT) and other computational methods can be used to elucidate the mechanisms of reactions involving this compound. nih.govcopernicus.orgcopernicus.org This understanding can help in optimizing reaction conditions and predicting the formation of byproducts.
Predicting Reactivity: Computational models can predict the reactivity of the different sites on the molecule, guiding synthetic chemists in planning selective transformations. For instance, modeling can help predict the competition between reactions at the bromomethyl group versus the aldehyde group.
Rational Drug Design: In medicinal chemistry, computational docking studies can predict how derivatives of this compound might bind to biological targets like proteins or enzymes. nih.govresearchgate.netnih.gov This "rational design" approach helps in prioritizing which molecules to synthesize, saving time and resources in the drug discovery process. nih.govresearchgate.netnih.gov Theoretical studies can also predict the excited state properties of substituted indoles, aiding in the design of fluorescent probes. consensus.app
Investigation of Solid-State Properties and Self-Assembly Potential
The study of molecules in the solid state is a burgeoning area of materials science. The ability of molecules to self-assemble into ordered structures can lead to materials with unique optical, electronic, or mechanical properties.
Crystal Engineering: The indole ring, capable of hydrogen bonding (N-H) and π-π stacking, combined with the polar aldehyde group, makes this compound an interesting candidate for crystal engineering. By systematically modifying the structure, it may be possible to control the packing of the molecules in the crystal lattice to achieve desired properties.
Self-Assembled Materials: Indole derivatives have been used as templates for the self-assembly of nanoparticles for theranostic applications. dovepress.com The specific functional groups on this compound could be exploited to direct the self-assembly of this molecule or others into well-defined nanostructures like wires, ribbons, or vesicles for applications in electronics or drug delivery. dovepress.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
